molecular formula C13H19NO B1604054 4-(2-Methoxy-5-methylphenyl)piperidine CAS No. 888965-92-2

4-(2-Methoxy-5-methylphenyl)piperidine

Cat. No.: B1604054
CAS No.: 888965-92-2
M. Wt: 205.3 g/mol
InChI Key: SMLROJDDXPWALC-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylphenyl)piperidine is an organic compound with the molecular formula C13H19NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxy and methyl-substituted phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methylphenyl)piperidine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the piperidine nitrogen. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a cyclohexyl derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or triethylamine.

Major Products

    Oxidation: Formation of 2-methoxy-5-methylbenzoic acid.

    Reduction: Formation of 4-(2-methoxy-5-methylcyclohexyl)piperidine.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the phenyl ring influence its binding affinity and selectivity towards these targets. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)piperidine
  • 4-(2-Methylphenyl)piperidine
  • 4-(2-Methoxy-5-methylphenoxy)piperidine

Uniqueness

4-(2-Methoxy-5-methylphenyl)piperidine is unique due to the presence of both methoxy and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other piperidine derivatives and may confer specific advantages in terms of binding affinity and selectivity in biological systems.

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-3-4-13(15-2)12(9-10)11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLROJDDXPWALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647991
Record name 4-(2-Methoxy-5-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888965-92-2
Record name 4-(2-Methoxy-5-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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